4-Bromo-3'-chloro-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-bromo-4-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIZWLJNVVCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Chloro 1,1 Biphenyl and Analogues
Strategic Approaches to Biphenyl (B1667301) Core Construction
The creation of the C-C bond linking the two aryl rings in biphenyl synthesis can be approached through several strategic disconnections. For a molecule like 4-Bromo-3'-chloro-1,1'-biphenyl, this involves the coupling of a 4-bromophenyl unit with a 3-chlorophenyl unit. Modern synthetic chemistry predominantly relies on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Cross-Coupling Reactions in Halogenated Biphenyl Synthesis
Cross-coupling reactions have become the cornerstone for the synthesis of unsymmetrical biaryls, including halogenated derivatives. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. organic-chemistry.org
The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid or ester with an aryl halide or triflate in the presence of a base. libretexts.org For the synthesis of this compound, two main retrosynthetic pathways can be envisioned: the reaction of 4-bromophenylboronic acid with 1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene, or the reaction of (3-chlorophenyl)boronic acid with a 1,4-dihalobenzene such as 1-bromo-4-iodobenzene. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making aryl iodides and bromides the preferred substrates. tcichemicals.com
A general procedure for the synthesis of a related compound, 2-bromo-4'-chloro-1,1'-biphenyl, involves the Suzuki coupling of o-dibromobenzene and p-chlorophenylboronic acid. patsnap.com While specific conditions for this compound are not detailed in the searched literature, a general approach can be inferred.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Halogenated Biphenyl Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligands |
| Aryl Halide | 1-bromo-4-iodobenzene or 1,4-dibromobenzene |
| Boronic Acid | (3-chlorophenyl)boronic acid |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | Typically 80-120 °C |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is particularly useful for the synthesis of unsymmetrical biaryls and is known for its high functional group tolerance. organic-chemistry.org For the synthesis of this compound, one could couple a 4-bromophenylzinc halide with a 3-chloroaryl halide, or a 3-chlorophenylzinc halide with a 1,4-dihalobenzene. Nickel catalysts are often favored for their lower cost compared to palladium.
Table 2: General Parameters for Nickel-Catalyzed Negishi Coupling
| Parameter | Description |
|---|---|
| Catalyst | Ni(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ |
| Organozinc Reagent | (4-bromophenyl)zinc chloride or (3-chlorophenyl)zinc chloride |
| Aryl Halide | 1-chloro-3-iodobenzene or 1-bromo-4-iodobenzene |
| Solvent | THF, Dioxane, DMF |
| Temperature | Room temperature to reflux |
The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides. organic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern variations have been developed that use catalytic amounts of copper and milder reaction conditions. researchgate.net This reaction is particularly well-suited for the synthesis of symmetrical biaryls, but unsymmetrical couplings can be achieved by using a large excess of one of the aryl halides. organic-chemistry.org For this compound, a potential route would be the coupling of 1-bromo-4-iodobenzene with 1-chloro-3-iodobenzene.
Table 3: Typical Conditions for Ullmann Biaryl Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Copper powder, CuI, Cu(I) salts |
| Aryl Halides | 1-bromo-4-iodobenzene and 1-chloro-3-iodobenzene |
| Solvent | DMF, Nitrobenzene, Pyridine |
| Temperature | Often > 150 °C |
| Additives | Ligands such as phenanthroline or diamines in modern variations |
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst. organic-chemistry.org For the target compound, this could involve the reaction of 4-bromophenylmagnesium bromide with 1-chloro-3-iodobenzene. A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org
The Hiyama coupling employs an organosilicon compound, such as an aryltrimethoxysilane or arylfluorosilane, which is coupled with an aryl halide. organic-chemistry.org A crucial step in this reaction is the activation of the organosilane with a fluoride source or a base. organic-chemistry.org A possible route to this compound would be the coupling of a 4-bromophenylsilane derivative with 1-chloro-3-iodobenzene.
The Stille coupling involves the reaction of an organotin compound (organostannane) with an aryl halide, catalyzed by palladium. wikipedia.org Organostannanes are stable and tolerant of a wide range of functional groups, making this a versatile method. wikipedia.org The synthesis of this compound could be achieved by coupling a 4-bromophenylstannane with 1-chloro-3-iodobenzene. A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org
Table 4: Overview of Kumada, Hiyama, and Stille Coupling Parameters
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Solvents |
|---|---|---|---|
| Kumada | Grignard Reagent (Ar-MgX) | Ni or Pd complexes | THF, Diethyl ether |
| Hiyama | Organosilane (Ar-SiR₃) | Pd complexes | THF, Dioxane, DMF |
| Stille | Organostannane (Ar-SnR₃) | Pd complexes | THF, Toluene, DMF |
Classical Homocoupling Methods (e.g., Wurtz-Fittig, Bennett-Turner)
While less common in modern synthetic chemistry due to lower yields and harsher conditions, classical homocoupling methods can also be employed for biphenyl synthesis.
The Wurtz-Fittig reaction involves the reaction of two aryl halides with sodium metal in an ethereal solvent. This method is generally more effective for the synthesis of symmetrical biphenyls. For unsymmetrical products, a mixture of products is often obtained, making purification challenging.
The Bennett-Turner reaction is another classical method that involves the homocoupling of an aryl Grignard reagent in the presence of a transition metal salt, such as chromium(III) chloride or copper(II) chloride.
Regioselective Halogenation Strategies for Biphenyls
The synthesis of specifically substituted biphenyls like this compound requires precise control over the placement of halogen atoms on the aromatic rings, a concept known as regioselectivity. Direct halogenation of the parent biphenyl molecule often leads to a mixture of products, making it an inefficient route for obtaining a single, pure isomer. researchgate.net Industrially, polychlorinated biphenyls (PCBs) were historically produced by the direct chlorination of biphenyl with anhydrous chlorine, resulting in complex mixtures of congeners. researchgate.net
To achieve regioselectivity, chemists employ strategies that direct the halogen atom to a specific position. One common approach involves using pre-functionalized starting materials in cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, 4-bromophenylboronic acid could be coupled with 1-chloro-3-iodobenzene to selectively form the desired product. The reactivity difference between halogen atoms (I > Br > Cl) is a key factor in designing such selective cross-coupling reactions. nih.gov
Another strategy is directed ortho-metalation, where a directing group on one of the phenyl rings guides a metal catalyst to activate a specific C-H bond for halogenation. While highly effective for ortho-substitution, this method is less straightforward for achieving the meta- and para-substitution patterns seen in this compound.
Electrophilic aromatic bromination can be highly regioselective depending on the directing effects of existing substituents on the benzene (B151609) ring. A π-donor substituent typically directs bromination to the para position, while a π-acceptor substituent tends to prevent it. mdpi.com In the context of biphenyls, the regioselectivity of halogenation can be influenced by the electronic properties of the first substituent and the reaction conditions. For example, the bromination of a 5-methoxybacteriochlorin, a complex porphyrin-like structure, with N-bromosuccinimide (NBS) proceeds with high regioselectivity, whereas the same reaction on an unsubstituted analogue yields a mixture of products. nih.gov This highlights the critical role of substituent effects in controlling the position of halogenation.
| Strategy | Description | Selectivity | Example Reactants for this compound |
| Cross-Coupling Reactions | Coupling of two pre-halogenated aryl precursors (e.g., Suzuki, Negishi). nih.gov | High, dependent on starting material purity. | 4-Bromophenylboronic acid and 1-chloro-3-iodobenzene. |
| Directed C-H Halogenation | A directing group guides a catalyst to halogenate a specific C-H bond. | Primarily ortho-selective. nih.gov | A biphenyl with a directing group on one ring. |
| Electrophilic Aromatic Halogenation | Reaction with an electrophilic halogen source, guided by existing substituents. mdpi.com | Moderate to high, depends on substituent directing effects. | Stepwise halogenation of biphenyl or a substituted biphenyl. |
Advanced Derivatization Techniques for Substituted Biphenyls
Once a basic biphenyl structure is formed, advanced derivatization techniques can be used to install or modify substituents, providing access to a wide range of analogues.
Carbon-Hydrogen (C-H) Functionalization Methodologies
Carbon-hydrogen (C-H) functionalization, or C-H activation, has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. yale.edu This approach is highly atom-economical and can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. yale.edu
For substituted biphenyls, transition metal-catalyzed C-H functionalization can be used to introduce additional complexity. Palladium and rhodium catalysts are commonly employed to direct the functionalization of C-H bonds at positions ortho to a directing group. acs.org While ortho-selectivity is most common, recent advances have enabled meta- and even para-selective C-H functionalization by designing specialized directing groups. acs.orgnih.gov For instance, a nitrile group on a biphenyl has been shown to direct meta-C-H olefination, acetoxylation, and iodination using a palladium-silver heterodimeric catalyst. nih.gov Such strategies could be applied to a halogenated biphenyl core to introduce new functional groups at specific positions, further diversifying the molecular architecture.
| Catalyst System | Directing Group | Position Selectivity | Potential Application |
| Palladium (Pd) | Amides, Pyridines | Ortho acs.org | Introduction of aryl or alkyl groups adjacent to the directing group. |
| Rhodium (Rh) | Nitrogen and Oxygen containing groups | Ortho acs.org | C-C, C-N, and C-O bond formation. |
| Palladium/Silver (Pd/Ag) | Nitrile | Meta nih.gov | Derivatization at the meta-position of a biphenyl ring. |
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Biphenyls
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. wikipedia.org Unlike more common nucleophilic substitution reactions (SN1 and SN2), the SNAr mechanism does not readily occur on simple aryl halides. pressbooks.pub However, the reaction is facilitated if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the halogen leaving group. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.com
In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pubuomustansiriyah.edu.iq
For halogenated biphenyls like this compound, SNAr would be challenging without the presence of activating groups. However, if such groups were present, the halogen atoms could be displaced by a variety of nucleophiles, such as amines, alkoxides, or sulfides. wikipedia.org An interesting aspect of the SNAr reaction is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I. This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step is the nucleophilic attack, which is favored by the more electronegative halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. wikipedia.orgmasterorganicchemistry.com
Green Chemistry Principles in the Synthesis of Halogenated Biphenyls
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of biphenyls and their halogenated derivatives to create more sustainable and environmentally friendly methods.
Solvent-Free and Aqueous Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. nih.gov Research has focused on developing synthetic routes in alternative media, such as water, or under solvent-free conditions.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biphenyl synthesis, has been successfully adapted to aqueous conditions. researchgate.netnih.gov For example, the synthesis of biaryls has been achieved in high yields using a recyclable lanthanum phosphate-palladium (LaPO4·Pd) nanocatalyst in water at 80 °C. nih.gov Similarly, a water-soluble fullerene-supported palladium catalyst has been used for the Suzuki–Miyaura synthesis of biphenyl carboxylic acids in pure water at room temperature. researchgate.net These methods are directly applicable to the synthesis of halogenated biphenyls.
Solvent-free synthesis, often facilitated by mechanochemistry (ball milling), offers another green alternative. mdpi.com This technique involves grinding solid reactants together, sometimes with a catalytic amount of liquid, to initiate a chemical reaction. It minimizes waste by eliminating the need for bulk solvents and can lead to higher yields and shorter reaction times. mdpi.comcmu.edu This approach has been used to prepare high-temperature liquid crystals based on biphenyltetracarboxydiimide. mdpi.com
Sustainable Catalysis and Reagent Selection
Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic elements. mpg.dejspae.com While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. mpg.de Green chemistry encourages the development of catalysts based on more abundant metals like iron or copper, or the design of highly efficient catalytic systems that allow for very low catalyst loading and effective recycling. mpg.dempg.de The LaPO4·Pd nanocatalyst mentioned previously could be recovered and reused for five consecutive runs without a significant loss of efficiency, demonstrating a sustainable approach. nih.gov
The selection of reagents is also critical. Green methodologies favor the use of less toxic and more environmentally benign reagents. For instance, in halogenation reactions, traditional methods might use elemental bromine or chlorine. Greener alternatives include using halide salts as a source of electrophilic halogens under mild conditions. nih.gov The development of metal-free catalytic systems, for example using visible light to drive reactions, represents another frontier in sustainable chemical synthesis. mdpi.com
| Green Chemistry Approach | Description | Benefit |
| Aqueous Synthesis | Using water as the reaction solvent. nih.gov | Reduces use of volatile organic compounds (VOCs), non-toxic, low cost. |
| Solvent-Free Mechanochemistry | Reactions are conducted by grinding solid reactants. mdpi.com | Eliminates bulk solvent waste, can improve reaction rates. |
| Recyclable Catalysts | Heterogeneous or supported catalysts that can be easily separated and reused. nih.gov | Reduces catalyst waste and overall process cost. |
| Earth-Abundant Metal Catalysis | Use of catalysts based on metals like iron or copper instead of precious metals. mpg.de | Lower cost, reduced toxicity, and greater sustainability. |
| Benign Reagents | Replacing hazardous reagents with safer alternatives. nih.gov | Improved safety and reduced environmental impact. |
Microwave and Ultrasound Assisted Synthesis
Modern synthetic chemistry increasingly utilizes energy-efficient and time-saving technologies to facilitate complex organic reactions. Among these, microwave irradiation and ultrasound assistance have emerged as powerful tools for accelerating reactions, improving yields, and promoting greener chemical processes. These techniques have been successfully applied to the synthesis of biaryl compounds, including analogues of this compound, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. hielscher.commdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improvements in product yields. uns.ac.id This technology has been extensively applied to the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming C-C bonds between aryl halides and arylboronic acids to produce unsymmetrical biaryls. mdpi.com The ability of microwave energy to rapidly heat the reaction mixture and couple effectively with metallic catalysts and polar reagents makes it particularly suitable for these palladium-catalyzed processes. uns.ac.id
Research has demonstrated the efficacy of microwave irradiation in the synthesis of various substituted biphenyls and related structures. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been achieved with short reaction times of just 15 minutes. semanticscholar.org Similarly, the coupling of various aryl bromides and iodides with phenylboronic acid under microwave heating (120 °C for 10 minutes) in a water-ethanol solvent system resulted in high yields of the corresponding biphenyl compounds. mdpi.com While aryl chlorides show less reactivity, this can often be overcome by modifying the reaction conditions. mdpi.com The efficiency of this method allows for the rapid generation of diverse biaryl derivatives.
Key advantages of this approach include:
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. uns.ac.id
Improved Yields: By minimizing the formation of side products, microwave heating can lead to cleaner reactions and higher isolated yields. uns.ac.id
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.
The table below summarizes typical conditions for the microwave-assisted Suzuki-Miyaura cross-coupling for the synthesis of biaryl analogues.
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Ref |
| 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5%) / XPhos (10%) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 °C, 40 min | 89 | nih.gov |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min | 81 | semanticscholar.org |
| Aryl Bromides/Iodides | Phenylboronic acid | HNT-Pd (0.1-1%) | K₂CO₃ | H₂O/Ethanol | 120 °C, 10 min | High | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Optimized | Good | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. wikipedia.org The formation, growth, and violent collapse of these bubbles create localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (over 1000 atm). wikipedia.org This phenomenon enhances mass transfer and dramatically accelerates chemical reactions, making sonochemistry a valuable tool in green chemistry. hielscher.com
The application of ultrasound has been shown to significantly promote Suzuki-Miyaura cross-coupling reactions. Studies have demonstrated that ultrasonication can facilitate the heterogeneous reaction of aryl halides with phenylboronic acid, leading to drastically accelerated reaction rates compared to conventional heating. hielscher.com For example, palladium-catalyzed Suzuki reactions of halobenzenes have been successfully conducted at ambient temperature (30 °C) under ultrasonic irradiation in an ionic liquid medium with methanol as a co-solvent. hielscher.com
The benefits of using ultrasound include:
Energy Efficiency: Reactions can often be carried out at lower bulk temperatures, reducing energy consumption. nih.gov
Rate Acceleration: The physical effects of cavitation increase reaction rates significantly. hielscher.com
Use of Greener Solvents: This method often allows for the use of less hazardous solvents, such as water. hielscher.com
A modified Suzuki-coupling procedure has been successfully used to synthesize various polychlorinated biphenyls (PCBs) and their hydroxylated metabolites, demonstrating the utility of this approach for preparing analogues of this compound. nih.gov The table below presents representative conditions for ultrasound-assisted Suzuki-Miyaura reactions.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Yield | Ref |
| Halobenzenes | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | [bbim][BF₄]/Methanol | 30 °C, Ultrasound | Not specified | hielscher.com |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Ligand-free PdCl₂ (1.0 mol%) | K₂CO₃ | DMF/H₂O | 55-85 °C, 175 W Ultrasound | Not specified | nih.gov |
| Phenylboronic acid | Aryl halides | Cyclopalladated ferrocenylimines | TBAB | Water | Ultrasound | Moderate to Good | hielscher.com |
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 1,1 Biphenyl
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 4-Bromo-3'-chloro-1,1'-biphenyl, ¹H and ¹³C NMR studies are fundamental in confirming its molecular structure.
The ¹H NMR spectrum of substituted biphenyls provides characteristic signals for the aromatic protons. In a related compound, 4'-Bromo-[1,1'-biphenyl]-3-ol, the aromatic protons resonate in the range of δ 6.81–7.92 ppm in DMSO-d₆. For similar biphenyl (B1667301) structures, the specific chemical shifts and coupling constants of the protons are dictated by the positions of the halogen substituents. For instance, in 3-bromo-1,1'-biphenyl, the proton signals appear between δ 7.33 and 7.78 ppm in CDCl₃. rsc.org The analysis of these patterns is crucial for assigning each proton to its specific position on the biphenyl scaffold.
| Compound | Solvent | Proton Chemical Shift Range (ppm) |
|---|---|---|
| 4'-Bromo-[1,1'-biphenyl]-3-ol | DMSO-d₆ | 6.81–7.92 |
| 3-bromo-1,1'-biphenyl | CDCl₃ | 7.33–7.78 rsc.org |
| 4-chloro-1,1'-biphenyl | CDCl₃ | 7.35–7.58 rsc.org |
¹³C NMR spectroscopy provides further structural confirmation by detailing the chemical environment of each carbon atom. In substituted biphenyls, the carbon signals are spread over a range that is characteristic of aromatic compounds. For example, the ¹³C NMR spectrum of 4-bromo-1,1'-biphenyl shows signals at δ 140.2, 140.0, 131.9, 128.9, 128.8, 127.7, 127.0, and 121.6 ppm in CDCl₃. rsc.org Similarly, 3-chloro-1,1'-biphenyl exhibits peaks at δ 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, and 125.4 ppm. rsc.org The specific shifts for this compound would be influenced by the combined electronic effects of both the bromo and chloro substituents.
| Compound | Solvent | Carbon-13 Chemical Shifts (ppm) |
|---|---|---|
| 4-bromo-1,1'-biphenyl | CDCl₃ | 140.2, 140.0, 131.9, 128.9, 128.8, 127.7, 127.0, 121.6 rsc.org |
| 3-chloro-1,1'-biphenyl | CDCl₃ | 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, 125.4 rsc.org |
The rotational barrier around the central carbon-carbon bond in biphenyls leads to different conformations. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) and studies in nematic solvents, are employed to investigate these conformational preferences. tandfonline.comipb.pt For instance, the dihedral angle between the phenyl rings in biphenyl itself is approximately 45°. rsc.org This angle can increase to 90° in ortho-substituted biphenyls due to steric hindrance. rsc.org The use of computational methods, in conjunction with experimental NMR data, allows for a more detailed understanding of the conformational landscape of substituted biphenyls like this compound. rsc.org These techniques are crucial for correlating the observed chemical shifts with specific spatial arrangements of the phenyl rings. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a compound is described by its crystal system and unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice. libretexts.org There are seven crystal systems, such as cubic, tetragonal, and monoclinic, defined by the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). libretexts.org For example, a related compound, 1-(4-bromophenyl)but-3-yn-1-one, crystallizes in the monoclinic space group P2₁/n. researchgate.net The specific crystal system and unit cell parameters for this compound would need to be determined through single-crystal X-ray diffraction analysis.
| Parameter | Description |
|---|---|
| Crystal System | One of the seven systems (e.g., cubic, monoclinic) describing the symmetry of the crystal lattice. libretexts.org |
| Unit Cell Parameters | The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell. libretexts.org |
In the solid state, molecules of this compound will be arranged in a specific packing pattern stabilized by various intermolecular interactions. In a similar molecule, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, short halogen-oxygen contacts (Cl···O = 2.991(3) Å and Br···O = 3.139(2) Å) are observed, which are shorter than the sum of the van der Waals radii. iucr.orgiucr.org These interactions, along with C-H···π interactions, contribute to the formation of molecular sheets. iucr.orgiucr.org Hirshfeld surface analysis of this related compound revealed that C···H/H···C, H···H, Br···H/H···Br, O···H/H···O, and Cl···H/H···Cl contacts are the major contributors to the intermolecular interactions. iucr.orgiucr.org Similar interactions would be expected to play a crucial role in the crystal packing of this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule. For this compound, the spectra are dominated by vibrations associated with the substituted benzene (B151609) rings and the carbon-halogen bonds. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be made by examining the characteristic frequencies of its constituent parts, such as 4-bromobiphenyl (B57062) and 3-chlorobiphenyl.
The FTIR and Raman spectra are expected to exhibit several key regions of interest. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the aromatic C-C stretching vibrations within the two phenyl rings. The inter-ring C-C stretching mode for biphenyl compounds is a notable feature, often observed around 1280 cm⁻¹. researchgate.net
The presence of halogen substituents significantly influences the vibrational spectra. The C-Br stretching vibration is generally found in the lower frequency region, typically between 650 cm⁻¹ and 395 cm⁻¹. The C-Cl stretching frequency will also be present in a similar region, though its exact position is influenced by its position on the phenyl ring. In-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes contribute to the complex pattern in the fingerprint region (below 1000 cm⁻¹), which is unique to the specific substitution pattern of the molecule. For instance, studies on monochlorobiphenyls show strong Raman peaks related to CCC trigonal breathing modes around 1000 cm⁻¹. researchgate.net
A summary of the anticipated vibrational bands for this compound, based on data from analogous compounds, is presented below.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method |
| 3100 - 3000 | Aromatic C-H Stretching | FTIR, Raman |
| 1600 - 1550 | Aromatic C=C Ring Stretching | FTIR, Raman |
| ~1280 | Inter-ring C-C Stretching | Raman |
| 1100 - 1000 | C-H In-plane Bending | FTIR, Raman |
| ~1000 | Ring Trigonal Breathing | Raman |
| 850 - 750 | C-H Out-of-plane Bending | FTIR |
| 700 - 500 | C-Cl Stretching | FTIR, Raman |
| 650 - 400 | C-Br Stretching | FTIR, Raman |
Note: The values presented are approximate and based on the analysis of structurally similar compounds. The actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular formula of this compound is C₁₂H₈BrCl.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. orgchemboulder.comlibretexts.org This results in a cluster of peaks for the molecular ion (M⁺). The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes, [C₁₂H₈⁷⁹Br³⁵Cl]⁺. Other peaks will appear at M+2, M+4, and M+6, corresponding to the various combinations of the heavier isotopes. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom. nist.gov
Electron ionization (EI) mass spectrometry of halogenated biphenyls typically induces fragmentation through the sequential loss of halogen atoms. nih.gov For this compound, the primary fragmentation pathways are expected to involve the loss of a bromine radical (Br•) or a chlorine radical (Cl•) from the molecular ion. This would result in fragment ions at [M-Br]⁺ and [M-Cl]⁺. Further fragmentation could involve the loss of the remaining halogen or the expulsion of small neutral molecules like HBr or HCl. The fragmentation of the biphenyl backbone itself can also occur, leading to smaller aromatic fragment ions. For example, the biphenyl cation [C₁₂H₉]⁺ could be formed, which would then fragment further.
The predicted major ions in the mass spectrum of this compound are summarized in the table below.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass/charge) | Ion Formula | Description |
| 268, 270, 272 | [C₁₂H₈BrCl]⁺ | Molecular ion cluster (M⁺) |
| 189, 191 | [C₁₂H₈Cl]⁺ | Loss of Bromine radical from M⁺ ([M-Br]⁺) |
| 233, 235 | [C₁₂H₈Br]⁺ | Loss of Chlorine radical from M⁺ ([M-Cl]⁺) |
| 152 | [C₁₂H₈]⁺ | Loss of both halogen atoms |
| 76 | [C₆H₄]⁺ | Cleavage of the biphenyl ring |
Note: The m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl). The presence of other isotopes will result in additional peaks.
The analysis of these fragmentation patterns, in conjunction with the isotopic distribution of the molecular ion, allows for the unambiguous identification and structural confirmation of this compound.
Computational and Theoretical Studies of 4 Bromo 3 Chloro 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) is a popular computational method for studying substituted biphenyls due to its proven reliability in calculating torsional barriers and molecular structures. researchgate.netrsc.org Studies on various halogenated aromatic compounds utilize DFT to explore electronic structures, non-linear optical properties, and reactivity. mdpi.comdntb.gov.ua For 4-bromo-3'-chloro-1,1'-biphenyl, DFT calculations can predict key parameters such as optimized geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).
The choice of functional and basis set is critical for obtaining accurate results. Benchmarking studies on substituted biphenyls have shown that functionals including corrections for dispersive interactions, such as B3LYP-D, B97-D, and TPSS-D3, provide results for torsional barriers that are in excellent agreement with experimental data, especially when paired with large triple-ζ basis sets. rsc.org Theoretical investigations on similar halogenated molecules have successfully used the B3LYP functional to discuss electronic structure and charge transfer, which are indicated by the HOMO-LUMO energy gap. dntb.gov.ua Hirshfeld surface analysis, often paired with DFT calculations, can reveal the influence of halogen substituents on intermolecular contacts, showing that halogen atoms tend to reduce the contribution of H···H contacts in crystal packing. nih.govacs.org
Table 1: Overview of DFT Functionals Used in Biphenyl (B1667301) Studies
| Functional Type | Examples | Key Features |
|---|---|---|
| GGA | BP86, B97D | Generalized Gradient Approximation; considers the density and its gradient. B97D includes dispersion corrections. rsc.org |
| meta-GGA | TPSS | Includes the kinetic energy density in addition to the density and its gradient. rsc.org |
| Hybrid | B3LYP, PBE0, ωB97XD | Mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This often improves accuracy for barrier heights. rsc.org |
| Double-Hybrid | B2PLYP | Incorporates a fraction of MP2-like correlation, offering higher accuracy at a greater computational cost. rsc.org |
This table is generated based on data from a benchmarking study on substituted biphenyls and is for illustrative purposes.
For higher accuracy, particularly for calculating rotational barriers, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed. nih.govcomporgchem.com These methods provide a more rigorous treatment of electron correlation than standard DFT functionals, though at a significantly higher computational expense.
Studies on the parent biphenyl molecule have shown that methods like MP2 and even CCSD can overestimate rotational barriers and sometimes incorrectly predict the relative energies of the planar and perpendicular transition states. comporgchem.com However, high-level CCSD(T) calculations, when extrapolated to an infinite basis set and corrected for various effects like core correlation and zero-point vibrational energies, can yield barrier heights that fall within experimental error bars. comporgchem.com For instance, torsional energy profiles for a range of biaryl compounds have been accurately determined by optimizing geometries at the MP2(full)/6-311G(d,p) level and then calculating single point energies at the more advanced MP2(full)/aug-cc-pVTZ level. nih.gov Highly correlated ab initio calculations are also essential for mapping potential energy surfaces in reactions involving halogenated compounds. researchgate.netnist.gov
Electronic Structure and Reactivity Descriptors: An Uncharted Territory
Detailed computational analyses, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors like the electrophilicity index and chemical hardness/softness, are crucial for understanding the chemical behavior of a molecule. However, specific values and detailed discussions for this compound are absent from the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. For this compound, specific calculations of the HOMO-LUMO gap have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. While the general electronic effects of the bromo and chloro substituents on the biphenyl core can be inferred, specific MEP maps for this compound are not available in published research.
Electrophilicity Index and Chemical Hardness/Softness
Global reactivity descriptors such as the electrophilicity index, chemical hardness, and softness are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while chemical hardness and softness relate to the molecule's resistance to change in its electron distribution. Without foundational HOMO-LUMO energy calculations, these reactivity descriptors for this compound remain undetermined.
Reaction Mechanism Elucidation via Computational Modeling: A Research Gap
Computational modeling is a powerful technique for elucidating reaction mechanisms, allowing for the study of transition states and the calculation of energy barriers for various reaction pathways. Such studies are instrumental in understanding how a molecule is formed and how it interacts with other chemical species.
Transition State Analysis of Key Transformations
The synthesis of substituted biphenyls often involves cross-coupling reactions. Transition state analysis for the formation of this compound would provide critical information about the geometry and energy of the intermediate states, offering a deeper understanding of the reaction's feasibility and kinetics. However, no such computational analyses have been published.
Energy Barrier Calculations for Reaction Pathways
Calculating the energy barriers for different potential reaction pathways is essential for predicting the most likely route for a chemical transformation. These calculations help in optimizing reaction conditions and understanding the selectivity of a reaction. For this compound, there is a lack of published data on the energy barriers associated with its synthesis or subsequent reactions.
Solvent Effects in Theoretical Calculations
The inclusion of solvent effects in theoretical calculations is paramount for accurately predicting the behavior of molecules in solution. For this compound, the surrounding solvent medium can influence its conformational equilibrium, electronic properties, and spectroscopic signatures. Theoretical chemists employ various models to account for these crucial interactions.
Implicit and Explicit Solvation Models:
Two primary approaches are utilized to model solvent effects: implicit and explicit models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic interactions between the solute and the solvent. For a molecule like this compound, a PCM calculation could predict how the dihedral angle between the two phenyl rings might change in solvents of varying polarity, such as water or methanol. nih.gov A study on substituted biphenyls in methanol/water mixtures demonstrated the utility of a phenomenological model to separate general medium effects from specific solvation interactions, a concept applicable to this compound. nih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. chemrxiv.org This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which would be particularly relevant if the solvent were protic. While more computationally demanding, explicit models can provide a more nuanced understanding of the local solvent environment around the this compound molecule.
Impact on Conformational Analysis:
The torsional barrier to rotation around the central C-C bond in biphenyls is a key determinant of their shape and, consequently, their biological activity and environmental fate. The presence of substituents, particularly in the ortho positions, significantly influences this rotational barrier. clu-in.org For this compound, which lacks ortho substituents, a relatively low rotational barrier is expected, leading to a non-planar (twisted) conformation in the gas phase. clu-in.org
Solvation can alter this conformational preference. For instance, a polar solvent might stabilize a more polar conformation of the molecule. Computational studies on other biphenyls have shown that the inclusion of a solvent field can reduce the barrier to rotation. ic.ac.uk Theoretical calculations for this compound would likely involve optimizing the geometry in different solvent environments to determine the most stable conformations and the energy barriers between them.
Influence on Spectroscopic Properties:
Solvent effects can also cause shifts in the spectroscopic properties of molecules. For example, the UV-Vis absorption spectrum of this compound would be expected to show solvatochromic shifts, where the absorption maxima change with solvent polarity. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model can predict these shifts and aid in the interpretation of experimental spectra. researchgate.net
Benchmarking and Validation of Computational Models against Experimental Data
The reliability of computational predictions hinges on the careful benchmarking and validation of the chosen theoretical models against experimental data. This process is crucial for ensuring the accuracy of the calculated properties of this compound.
The Benchmarking Process:
Benchmarking in computational chemistry involves systematically comparing the results of various theoretical methods and basis sets against a set of high-quality experimental or high-level theoretical reference data. rsc.orgnih.gov For this compound, this would involve:
Selection of Experimental Data: A crucial first step is the availability of accurate experimental data for the target molecule. This could include geometric parameters (bond lengths, bond angles, dihedral angles) from techniques like X-ray crystallography, spectroscopic data (NMR, IR, UV-Vis), and thermodynamic data. nih.govambeed.combldpharm.com
Choice of Computational Methods: A range of computational methods, particularly Density Functional Theory (DFT) functionals, would be selected for evaluation. chemrxiv.orgrsc.org Different functionals (e.g., B3LYP, PBE0, M06-2X) can yield varying levels of accuracy for different molecular properties. nih.gov
Systematic Comparison: The calculated properties are then systematically compared to the experimental values. The discrepancies are quantified using statistical measures like mean absolute error or root-mean-square deviation.
Key Properties for Validation:
For this compound, several key properties would be important for validating computational models:
| Property | Experimental Technique | Computational Method | Significance |
| Molecular Geometry | X-ray Crystallography | DFT, MP2 | Validation of the fundamental molecular structure, including the critical dihedral angle. |
| Vibrational Frequencies | Infrared (IR) & Raman Spectroscopy | DFT | Assignment of experimental spectra and confirmation of the calculated stationary points as minima. |
| NMR Chemical Shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO method | Confirmation of the electronic structure and atomic connectivity. |
| Electronic Transitions | UV-Visible Spectroscopy | TD-DFT | Prediction and interpretation of the electronic absorption spectrum. |
Challenges and Considerations:
A significant challenge in the validation process for specific congeners like this compound can be the limited availability of high-quality experimental data. While general properties of polychlorinated biphenyls (PCBs) are well-documented, data for individual, less common congeners may be scarce. wikipedia.orgnih.gov
Furthermore, the choice of the DFT functional can have a significant impact on the results. For example, some functionals may perform well for predicting geometries but poorly for electronic properties. Therefore, a comprehensive benchmarking study would ideally assess a range of functionals for various properties to identify the most robust and accurate computational protocol for this class of molecules. rsc.org Studies on other halogenated pollutants have demonstrated the importance of an integrated experimental and computational approach for accurate spectroscopic characterization. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 1,1 Biphenyl
Reaction Pathways Involving Halogen Substituents
The presence of two different halogen atoms, bromine and chlorine, at distinct positions on the biphenyl (B1667301) rings of 4-Bromo-3'-chloro-1,1'-biphenyl gives rise to selective and differential reactivity. This selectivity is a key feature exploited in synthetic chemistry.
Selective Reactivity of Bromine versus Chlorine
In halogenated aromatic compounds, the carbon-bromine (C-Br) bond is generally weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This difference in bond strength forms the basis for selective reactions. The C-Br bond's lower dissociation energy makes it more susceptible to oxidative addition in palladium-catalyzed processes and more reactive in certain nucleophilic substitution and metal-halogen exchange reactions. mnstate.eduucalgary.caquora.com
The reactivity of a halogen radical is inversely related to its stability; a less stable radical is more reactive. mnstate.edu Chlorine radicals are less stable and therefore more reactive and less selective than bromine radicals. mnstate.eduucalgary.ca This principle suggests that reactions proceeding through a radical mechanism will also exhibit selectivity, with the bromine atom being the more likely site of reaction under controlled conditions. The higher reactivity of chlorine can lead to a less discriminating reaction, potentially affecting multiple sites on the molecule. ucalgary.caquora.com
Cross-Coupling Reactivity Profiles (e.g., Palladium-Catalyzed Processes)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with halogenated biphenyls serving as versatile substrates. nobelprize.orgmyskinrecipes.com In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is particularly advantageous for sequential cross-coupling reactions. nih.govnih.gov
The generally accepted mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The initial and often rate-determining step, oxidative addition of the aryl halide to the palladium(0) catalyst, is more facile for the C-Br bond than for the C-Cl bond. nih.gov This allows for selective coupling at the 4-position (bromine) while leaving the 3'-position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions.
Various palladium catalysts and ligands have been developed to fine-tune the reactivity and efficiency of these cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. nobelprize.orgrsc.org For instance, the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for the arylation of compounds like this compound. rsc.orgresearchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's outcome and selectivity. rsc.org
Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Reactive Site | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3'-chloro-1,1'-biphenyl |
| Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3'-chloro-1,1'-biphenyl |
| Heck Coupling | C-Br | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl-3'-chloro-1,1'-biphenyl |
This table provides illustrative examples and typical reactivity patterns. Actual reaction conditions and outcomes may vary.
Nucleophilic Substitution Reactions on Halogenated Biphenyls
Nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides like this compound is generally challenging. However, under specific conditions, such as the use of strong nucleophiles, high temperatures, or transition metal catalysis, substitution can be achieved. libretexts.org The C-Br bond is typically more susceptible to nucleophilic attack than the C-Cl bond due to its better leaving group ability. libretexts.orgyoutube.com
For instance, reactions with nucleophiles like alkoxides, amides, or cyanides can be facilitated by copper or palladium catalysts. The reaction proceeds via a nucleophile displacing the halide from the biphenyl ring. libretexts.org The choice of reaction conditions is critical to control the selectivity and prevent unwanted side reactions.
Functional Group Transformations and Derivatization Strategies
The halogen substituents on this compound serve as versatile handles for a wide range of functional group transformations and derivatization strategies. Beyond cross-coupling and nucleophilic substitution, these halogens can be involved in other important reactions.
One key transformation is metal-halogen exchange, typically using organolithium or Grignard reagents. This reaction converts the C-X bond (where X is Br or Cl) into a C-metal bond, creating a potent nucleophile that can then react with various electrophiles. The greater reactivity of the C-Br bond often allows for selective metalation at the 4-position.
Furthermore, the bromine atom can be converted to other functional groups through reactions such as lithiation followed by quenching with an appropriate electrophile (e.g., CO₂ to form a carboxylic acid, or an aldehyde to form a secondary alcohol). These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functionalities.
Radical Reactions and Radical Cation Chemistry of Halogenated Biphenyls
The study of radical cations of halogenated biphenyls provides insights into their electronic structure and reactivity, which can be relevant to their environmental fate and metabolism.
Structure-Reactivity Relationships in Radical Cations
Pulse radiolysis studies have been instrumental in generating and characterizing the radical cations of halogenated biphenyls. rsc.org The position of the halogen substituents significantly influences the properties and decay kinetics of these radical cations. rsc.org
For radical cations of biphenyls, substitution at the para-position, as with the bromine in this compound, generally leads to a red-shift in the UV-Vis absorption spectrum and an increased lifetime compared to the unsubstituted biphenyl radical cation. rsc.org These species often decay via second-order kinetics. rsc.org In contrast, ortho-substitution tends to cause a blue-shift and decrease the lifetime of the radical cation, with decay often following first-order kinetics, presumed to be deprotonation. rsc.org The meta-substitution, as with the chlorine in this compound, typically has a weaker effect on the absorption spectra but also decreases the lifetime of the radical cation. rsc.org
The stability and reactivity of these radical cations are governed by the interplay of electronic and steric effects of the halogen substituents, which in turn influences their subsequent reaction pathways, such as deprotonation, dimerization, or reaction with nucleophiles. princeton.edudntb.gov.ua
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core
The reactivity of the this compound molecule is dictated by the electronic properties of the two interconnected aromatic rings and their substituents. The biphenyl system itself allows for electronic communication between the rings, although the degree of conjugation is influenced by the torsional angle between them. The presence of halogen substituents, which are deactivating yet ortho-, para-directing, and the unsubstituted phenyl group as a substituent on each ring, creates a complex landscape for predicting the outcomes of substitution reactions.
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The regioselectivity of this attack is governed by the directing effects of the substituents already present on the biphenyl core. For this compound, we must consider the directing effects within each ring.
Ring A (4-bromophenyl ring): This ring is substituted with a bromine atom and a phenyl group (the 3'-chlorophenyl group). The bromine atom is a deactivating, ortho-, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The 3'-chlorophenyl group is considered an activating, ortho-, para-director. The activating effect of the phenyl group generally outweighs the deactivating effect of the halogen. Therefore, Ring A is the more activated of the two rings towards electrophilic attack. Substitution is predicted to occur at the positions ortho and para to the activating phenyl group. The positions ortho to the phenyl group are C3 and C5, and the para position is C2. However, the bromine at C4 will also direct incoming electrophiles to its ortho positions (C3 and C5). Thus, positions C3 and C5 are strongly favored for electrophilic attack.
Ring B (3'-chlorophenyl ring): This ring is substituted with a chlorine atom at the 3'-position and a phenyl group (the 4-bromophenyl group) at the 1'-position. The chlorine atom is a deactivating, ortho-, para-director. The 4-bromophenyl group is an activating, ortho-, para-director. The positions ortho to the activating 4-bromophenyl group are C2' and C6', and the para position is C4'. The chlorine at C3' directs to its ortho positions (C2' and C4') and its para position (C6'). The convergence of these directing effects strongly favors substitution at the C2', C4', and C6' positions.
Between the two rings, Ring A is generally expected to be more reactive towards electrophiles because it is only monosubstituted with a deactivating halogen, whereas Ring B has a deactivating chlorine atom. However, the precise distribution of products would depend on the specific electrophile and reaction conditions. For instance, a study on the reaction of 4-chlorobiphenyl (B17849) with the NO3 radical indicated that the final product was 4-chloro-2-nitrobiphenyl, suggesting a preference for substitution at the ortho position on the unsubstituted ring in that specific reaction. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Predicted Minor Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 4-Bromo-3'-chloro-3-nitro-1,1'-biphenyl; 4-Bromo-3'-chloro-5-nitro-1,1'-biphenyl | 4-Bromo-3'-chloro-2'-nitro-1,1'-biphenyl; 4-Bromo-3'-chloro-4'-nitro-1,1'-biphenyl; 4-Bromo-3'-chloro-6'-nitro-1,1'-biphenyl |
| Br₂/FeBr₃ (Bromination) | 3,4-Dibromo-3'-chloro-1,1'-biphenyl; 4,5-Dibromo-3'-chloro-1,1'-biphenyl | 4-Bromo-2'-bromo-3'-chloro-1,1'-biphenyl; 4-Bromo-4'-bromo-3'-chloro-1,1'-biphenyl; 4-Bromo-6'-bromo-3'-chloro-1,1'-biphenyl |
| CH₃COCl/AlCl₃ (Acylation) | 3-Acetyl-4-bromo-3'-chloro-1,1'-biphenyl; 5-Acetyl-4-bromo-3'-chloro-1,1'-biphenyl | 2'-Acetyl-4-bromo-3'-chloro-1,1'-biphenyl; 4'-Acetyl-4-bromo-3'-chloro-1,1'-biphenyl; 6'-Acetyl-4-bromo-3'-chloro-1,1'-biphenyl |
Note: This table is based on theoretical directing effects and does not represent experimentally verified data for this specific compound.
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. In this compound, there are no strong electron-withdrawing groups like nitro groups. Therefore, SNAr reactions are generally expected to be slow and require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH₂ or NaOH at high temperature and pressure).
The reaction would proceed via the displacement of one of the halogen atoms. The relative reactivity of the C-Br versus the C-Cl bond comes into play. Generally, in nucleophilic aromatic substitution, the C-F bond is the most reactive, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.
Displacement of Bromine (on Ring A): For a nucleophile to displace the bromine at the C4 position, the intermediate Meisenheimer-like complex would need to be stabilized. The phenyl group at C1 can offer some resonance stabilization.
Displacement of Chlorine (on Ring B): For a nucleophile to displace the chlorine at the C3' position, the intermediate complex would also need stabilization. The phenyl group at C1' provides some stabilization.
Given the relative bond strengths and electronegativity, it is plausible that the chlorine atom would be more susceptible to nucleophilic attack than the bromine atom under typical SNAr conditions (addition-elimination mechanism). However, under conditions that favor a benzyne (B1209423) intermediate (elimination-addition mechanism), the outcome would be determined by the relative acidity of the protons ortho to the halogens.
Research on the reactivity of polychlorinated biphenyls with sodium methoxide (B1231860) has shown that substitution of chlorine atoms occurs, indicating that such reactions are feasible on halogenated biphenyl cores. researchgate.net
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Predicted Minor Product(s) |
| NaOH, high T/P | 4-Bromo-3'-hydroxy-1,1'-biphenyl | 3'-Chloro-4-hydroxy-1,1'-biphenyl |
| NaNH₂, NH₃ | 4-Bromo-3'-amino-1,1'-biphenyl and/or 4-Bromo-4'-amino-1,1'-biphenyl (via benzyne) | 3'-Chloro-4-amino-1,1'-biphenyl and/or 3'-Chloro-3-amino-1,1'-biphenyl (via benzyne) |
| CH₃ONa, high T | 4-Bromo-3'-methoxy-1,1'-biphenyl | 3'-Chloro-4-methoxy-1,1'-biphenyl |
Note: This table is based on theoretical principles of nucleophilic aromatic substitution and does not represent experimentally verified data for this specific compound.
Advanced Analytical Methods for Detection and Quantification in Research Contexts
The accurate detection and quantification of specific polyhalogenated biphenyl (B1667301) congeners like 4-bromo-3'-chloro-1,1'-biphenyl are critical for understanding their distribution and behavior in various matrices. Due to the complexity of environmental and biological samples, which often contain a multitude of related compounds, highly selective and sensitive analytical methods are required.
Applications of 4 Bromo 3 Chloro 1,1 Biphenyl in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Moleculesmyskinrecipes.com
The bifunctional nature of 4-bromo-3'-chloro-1,1'-biphenyl, arising from its bromo and chloro substituents, renders it a versatile reagent in cross-coupling reactions. These reactions, such as the Suzuki and Heck couplings, are fundamental for creating carbon-carbon bonds, which are crucial in the assembly of advanced organic molecules. myskinrecipes.com This capability positions the compound as a key intermediate for synthesizing more complex chemical structures.
Synthesis of Polyhalogenated Biphenyl (B1667301) Derivatives with Defined Architectures
The distinct reactivity of the bromine and chlorine atoms on the biphenyl scaffold of this compound allows for the stepwise and controlled introduction of various functional groups. This selective functionalization is paramount in the synthesis of polyhalogenated biphenyl derivatives with precisely defined architectures. For instance, the bromine atom can be targeted in a Suzuki coupling reaction while the chlorine atom remains intact, allowing for subsequent transformations at the chlorinated position. This orthogonal reactivity is essential for building complex, multi-substituted biphenyl systems that are precursors to a range of functional materials and biologically active compounds. The ability to construct these intricate molecules with high precision is a testament to the utility of this compound as a foundational building block.
A general strategy for creating polyhalogenated alkenes involves reacting phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide. beilstein-journals.org This method produces aryl fluoroalkenyl ethers containing both chlorine and bromine, which can be further modified. beilstein-journals.org
Precursor for Pharmaceutically Relevant Scaffolds (Synthetic Aspects)myskinrecipes.com
The biphenyl moiety is a common structural motif in many pharmaceuticals. The ability to selectively functionalize this compound makes it an attractive starting material for the synthesis of pharmaceutically relevant scaffolds. myskinrecipes.com The controlled introduction of different substituents through cross-coupling reactions at the bromo and chloro positions allows for the creation of a diverse library of biphenyl derivatives. These derivatives can then be further elaborated to produce complex molecules with potential therapeutic applications. For example, the biphenyl core can be modified to interact with specific biological targets, a key aspect of modern drug design. The synthetic versatility of this compound provides a powerful tool for medicinal chemists in the discovery and development of new drug candidates. Biphenyl derivatives have shown a wide range of medicinal properties, including antihypertensive, anti-diabetic, anti-bacterial, antifungal, and anticancer effects. nih.gov
Role in Ligand Design for Catalysisresearchgate.net
The design of ligands is crucial in transition metal catalysis, as they can modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. researchgate.net The biphenyl framework of this compound serves as a valuable scaffold for the development of novel ligands.
Development of Biphenyl-Derived Phosphine (B1218219) Ligands for Asymmetric Catalysis
Biphenyl-derived phosphine ligands are a prominent class of ligands used in asymmetric catalysis. The inherent chirality of atropisomeric biphenyls, combined with the coordinating ability of the phosphine group, makes them highly effective in controlling the stereochemical outcome of a wide range of reactions. The synthesis of these ligands often involves the strategic use of substituted biphenyl precursors like this compound. The halogen atoms can serve as handles for the introduction of phosphine groups and other functionalities through various coupling and substitution reactions.
A notable advancement in this area is the development of chiral bifunctional biphenyl-2-ylphosphine ligands. nih.gov These ligands, featuring a remote basic group, have been successfully employed in copper(I)-ligand cooperative catalysis. nih.gov For instance, they have enabled the highly enantioselective synthesis of chiral α,β-butenolides from β,γ-butenolides with enantiomeric excesses of 96% or higher. nih.gov The cooperative action between the copper(I) center and the remote amino group of the ligand is critical for both the initial deprotonation and the key asymmetric γ-protonation steps. nih.gov An improved, one-pot synthesis for functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands has been developed, which is more cost-effective and less time-consuming than previous methods. nih.gov
| Catalytic System | Reaction | Key Feature of Ligand | Enantiomeric Excess (ee) |
| Cu(I)-chiral bifunctional biphenyl-2-ylphosphine | Isomerization of β,γ-butenolides to α,β-butenolides | Remote tertiary amino group | ≥96% nih.gov |
Integration into Advanced Materialsmyskinrecipes.comresearchgate.net
The stable aromatic structure of the biphenyl unit makes this compound a suitable precursor for various advanced materials. myskinrecipes.com The field of materials science has been significantly influenced by organic chemistry, leading to the development of innovative materials with unique properties. researchgate.net
Precursors for Poly(phenylene) Systems and Liquid Crystalline Materials
Poly(phenylene)s are a class of conducting polymers with interesting electronic and optical properties. The polymerization of biphenyl monomers is a common method for their synthesis. This compound can be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create well-defined poly(phenylene) chains. The presence of the chloro substituent on the resulting polymer can further be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.
The rigid, rod-like structure of the biphenyl unit is also a key feature of many liquid crystalline materials. myskinrecipes.com By incorporating this compound into more complex molecular architectures, it is possible to design molecules that exhibit liquid crystalline phases. The specific substitution pattern of the biphenyl core influences the mesophase behavior, such as the temperature range and type of liquid crystal phase (e.g., nematic, smectic). The ability to synthesize these materials with tailored properties is crucial for their application in displays, sensors, and other optoelectronic devices. Some biphenyl derivatives are also utilized as OLED materials. samaterials.com
| Material Type | Role of this compound | Potential Applications |
| Poly(phenylene) Systems | Monomer for polymerization | Conducting polymers, organic electronics myskinrecipes.com |
| Liquid Crystalline Materials | Core structural unit | Displays, sensors, optoelectronics myskinrecipes.com |
| OLED Materials | Intermediate | Organic Light Emitting Diodes samaterials.com |
Development of Functional Polymers and Organic Electronics Components
The pursuit of high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies heavily on the development of novel conjugated polymers with tailored properties. These properties include efficient charge injection and transport, high photoluminescence quantum yield, and good thermal and morphological stability. Biphenyl derivatives are frequently incorporated into the main chain or as pendant groups of conjugated polymers to enhance these characteristics.
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its structural attributes make it a hypothetical candidate as a monomer or co-monomer in the synthesis of functional polymers for organic electronics. The bromo and chloro groups can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are workhorse methods in the synthesis of conjugated polymers. myskinrecipes.com For instance, the bromine atom is generally more reactive than the chlorine atom in such coupling reactions, allowing for sequential and controlled polymer chain extension.
The incorporation of a substituted biphenyl unit like this compound into a polymer backbone could influence the resulting material's properties in several ways. The biphenyl unit itself contributes to the rigidity and conjugation length of the polymer, which are crucial for efficient charge transport. nih.gov The presence of the chloro substituent can modify the polymer's solubility, morphology, and electronic energy levels. For example, the introduction of halogen atoms is a known strategy to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers, which can be beneficial for improving air stability and facilitating charge injection from electrodes in electronic devices.
In the context of organic electronics, polymers containing biphenyl units are utilized in various components. They can be designed to function as the emissive layer in OLEDs, where the biphenyl moiety can be part of the chromophore responsible for light emission. iieta.orgnih.gov Furthermore, biphenyl-containing polymers are explored as hole-transporting layers (HTLs) or electron-transporting layers (ETLs) in multilayered devices due to their good charge carrier mobilities. researchgate.netnih.govmdpi.com The specific substitution pattern on the biphenyl ring, as in this compound, would be expected to fine-tune these electronic properties.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Architecture | Potential Synthesis Route | Targeted Application | Potential Properties Influenced by this compound |
| Alternating Copolymer | Suzuki or Stille polycondensation with a diboronic acid or distannane co-monomer | Emissive or charge-transport layer in OLEDs, OFETs | Tuned HOMO/LUMO levels, improved solubility and film morphology |
| Pendant Functional Group | Grafting onto a polymer backbone | Hole-transporting material, modified emissive properties | Enhanced charge mobility, altered photophysical properties |
| Crosslinked Polymer | Copolymerization with multifunctional crosslinking agents | Thermally stable charge-transport layers | Increased thermal stability and solvent resistance |
It is important to note that while the chemical structure of this compound suggests its utility in these applications, detailed experimental studies and characterization of polymers derived from it are required to fully ascertain its potential and performance in organic electronic devices. The data in the table above is based on established principles of polymer chemistry and materials science and represents a forward-looking perspective on the potential applications of this specific compound.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-3'-chloro-1,1'-biphenyl, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated aryl precursors. For example, a brominated benzene derivative (e.g., 4-bromophenylboronic acid) can be coupled with a chlorinated biphenyl system using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with a base (e.g., Na₂CO₃). Reaction optimization includes controlling temperature (80–100°C), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 boronic acid to aryl halide). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .
Q. How does the solubility of this compound influence experimental design in organic synthesis?
- Methodological Answer : With a low solubility of 4.3 × 10⁻⁴ g/L in water at 25°C, polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (e.g., THF/water) are recommended for reactions. Solubility challenges in aqueous media necessitate phase-transfer catalysts or sonication for dispersion. For crystallization, slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals .
Q. What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; bromine and chlorine induce distinct deshielding effects on adjacent protons.
- Mass Spectrometry (HRMS) : Confirms molecular weight (267.55 g/mol) and isotopic patterns (Br/Cl).
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures.
- Dissociative Electron Attachment (DEA) : Reveals halogen-specific fragmentation pathways under electron impact, useful for stability studies .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions to synthesize complex polyaromatic systems?
- Methodological Answer : The bromine atom serves as a reactive site for Buchwald-Hartwig amination or Ullmann-type couplings. For instance, coupling with aryl amines (e.g., aniline derivatives) under Pd/Xantphos catalysis forms C–N bonds. The chloro substituent can undergo further functionalization via SNAr reactions with nucleophiles (e.g., alkoxides). Monitor reaction progress via TLC and optimize ligand selection (e.g., SPhos for sterically hindered substrates) .
Q. What factors govern the thermal and photochemical stability of this compound in environmental or catalytic applications?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C. Halogen-halogen interactions may stabilize the crystalline lattice.
- Photochemical Reactivity : UV irradiation (254 nm) induces homolytic cleavage of C–Br bonds, forming biphenyl radicals. Use ESR spectroscopy to detect radical intermediates.
- Electron Attachment : DEA studies reveal low-energy electron capture (0–1.5 eV) leads to Br⁻ or Cl⁻ elimination, critical for degradation pathway analysis .
Q. How does the environmental persistence of this compound compare to polychlorinated biphenyls (PCBs), and what analytical methods detect its bioaccumulation?
- Methodological Answer : While less persistent than PCBs (log Kow ~4.77 vs. PCBs’ 5–8), its bioaccumulation potential requires GC-MS/MS with electron capture detection (ECD) for trace analysis in environmental samples. Compare degradation half-lives in soil/water systems using OECD 307 guidelines. Microbial degradation studies (e.g., Pseudomonas spp.) can assess biodegradability .
Q. What computational strategies predict the electronic and steric effects of substituents in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and HOMO-LUMO gaps.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility trends.
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for toxicity profiling .
Q. What chromatographic methods achieve high-purity isolation of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm.
- Flash Chromatography : Employ silica gel (230–400 mesh) with gradient elution (hexane to 20% ethyl acetate).
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for slow crystallization. Validate purity via melting point (mp data absent; compare DSC curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
